molecular formula C13H20N4O B2846537 3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole CAS No. 2201256-73-5

3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B2846537
M. Wt: 248.33
InChI Key: PAHKBNJWVPTAPQ-UHFFFAOYSA-N
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Description

The compound “3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and oxadiazole rings. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Oxadiazole rings can be synthesized through the cyclization of a hydrazide with a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and oxadiazole rings. Pyrroles are known to undergo electrophilic substitution reactions at the 2-position . Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including those with 1,2,4-oxadiazole and pyrrolo moieties, has been a significant area of interest due to their diverse biological activities. For instance, a study by Dürüst et al. (2012) explored the anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, showcasing the potential of these compounds in addressing protozoal infections and cancer treatment (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012). Similarly, the synthesis of pyrrolo[3,2-c]carbazole-2-carbohydrazides and their oxadiazole derivatives has been reported to exhibit promising antibacterial activity against multi-drug resistant pathogens, underscoring the importance of these compounds in developing new antibacterial agents (Saglam, M. F., Gündoğdu, A., Hora, M., Kandemir, H., & Sengul, I. F., 2021).

Anticancer Potential

The anticancer potential of 1,3,4-oxadiazoles and related heterocycles has been extensively studied, with various derivatives demonstrating moderate to significant cytotoxicity against different cancer cell lines. For example, compounds synthesized with a focus on the tetrahydropyridine (THP) and 1,3,4-oxadiazole moieties have shown promising anti-cancer activities, indicating the potential for further exploration in cancer therapy (Redda, K., & Gangapuram, M., 2007).

Antimicrobial Applications

Research into the antimicrobial efficacy of 1,3,4-oxadiazole derivatives continues to yield promising results. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, K., Vlasov, S., & Zhuravel, I. A., 2016).

properties

IUPAC Name

3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKBNJWVPTAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole

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